Product packaging for 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine(Cat. No.:)

6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13438085
M. Wt: 222.28 g/mol
InChI Key: HMYBHNZSRDTKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a nitrogen-containing fused heterocyclic compound of interest in medicinal and organic chemistry research. As part of the imidazo[1,2-a]pyridine family, it serves as a versatile scaffold for the design and synthesis of novel biologically active molecules . This privileged structure is found in several pharmacologically active compounds and marketed drugs, which demonstrates its significance in drug discovery . The compound is primarily used in scientific research as a synthetic intermediate or building block. It can undergo various chemical transformations, such as C-H functionalization and electrophilic substitutions, at its C-3 position to create diverse libraries of derivatives for biological screening . These derivatives are investigated for a range of potential therapeutic activities, which may include sedative, anxiolytic, analgesic, and anticancer effects, based on the known profiles of similar imidazopyridine compounds . Handling and Safety: For research use only. Not for human or veterinary use. Please consult the Safety Data Sheet (SDS) for detailed handling, hazard, and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B13438085 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-7-8-15-16-14(10-17(15)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3

InChI Key

HMYBHNZSRDTKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine and Analogous Structures

Classic and Contemporary Synthetic Routes for the Imidazo[1,2-a]pyridine (B132010) Core

The synthesis of the imidazo[1,2-a]pyridine nucleus has been a subject of extensive research, leading to the development of a multitude of synthetic protocols. These methods can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.gov This reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, often catalyzed by an acid such as scandium triflate or ammonium (B1175870) chloride. bio-conferences.orgsciforum.netmdpi.com The GBBR is recognized for its high atom economy, convergence, and the ability to generate a diverse library of substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org Variations of this reaction have been developed, including tandem procedures that combine the GBBR with other reactions, like the Ugi reaction, to create even more complex peptidomimetic structures. beilstein-journals.orgnih.gov

Table 1: Overview of Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
ReactantsCatalyst/ConditionsKey FeaturesReference
2-Aminopyridine (B139424), Aldehyde, IsocyanideScandium triflateEfficient synthesis of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org
2-Amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-butyl isocyanideTandem with Ugi reactionSynthesis of peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.orgnih.gov
2-Aminopyridine, Benzaldehyde, 2-isocyano-1-morpholino-3-phenylpropan-1-one10 mol% ammonium chloride in EtOHEco-friendly conditions, synthesis of peptidomimetic scaffolds. sciforum.net

Cyclization Reactions Involving 2-Aminopyridines

The most traditional and widely used method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation of 2-aminopyridines with α-haloketones. bio-conferences.orgnih.govacs.org This reaction, first reported by Tschitschibabin, initially required harsh conditions but has since been refined to proceed under milder conditions, often with the aid of a base like sodium bicarbonate or a catalyst such as neutral alumina. bio-conferences.orgresearchgate.net Numerous variations have been developed to improve yields and expand the substrate scope. For instance, catalyst-free and solvent-free methods have been reported, proceeding efficiently at moderate temperatures. bio-conferences.org Other coupling partners for 2-aminopyridines include α,β-unsaturated carbonyl compounds, alkynes, and nitroalkenes. nih.govacs.org

Transition-Metal-Catalyzed Methodologies (e.g., C–H activation, Mizoroki-Heck, Miyaura-Suzuki)

Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering novel pathways and increased efficiency. nih.gov Copper-catalyzed reactions are particularly prevalent, enabling the synthesis from 2-aminopyridines and various partners like acetophenones, terminal alkynes, or nitroolefins, often using air as a green oxidant. nih.govorganic-chemistry.org Palladium-catalyzed reactions, such as the Mizoroki-Heck and Miyaura-Suzuki couplings, are instrumental in the synthesis and further functionalization of the imidazo[1,2-a]pyridine scaffold. researchgate.net C–H activation has emerged as a powerful strategy for the direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring, allowing for the introduction of various substituents at specific positions. researchgate.netnih.gov The nitrogen atom at position 1 can act as a directing group, facilitating ortho-C-H functionalization of 2-aryl-imidazo[1,2-a]pyridines. nih.gov

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of imidazo[1,2-a]pyridines, this has led to the exploration of metal-free and green chemistry approaches. acs.org These methods often utilize readily available and non-toxic reagents and solvents. For example, iodine-catalyzed reactions in aqueous media provide an eco-friendly route to 2-arylimidazo[1,2-a]pyridines. nih.govacs.org Elemental sulfur has also been used to promote the oxidative annulation of 2-aminopyridines and aldehydes under metal- and base-free conditions. nih.gov Furthermore, electrochemical methods have been developed for C3-sulfonylation, offering a straightforward and metal-free protocol. rsc.org Solvent-free "grindstone" procedures represent another green alternative. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. nih.gov The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology. Microwave-assisted protocols have been developed for the classical condensation of 2-aminopyridines with α-haloketones, significantly reducing reaction times from hours to minutes. acs.orgsci-hub.se Multicomponent reactions, including the GBBR, have also been successfully performed under microwave irradiation, often in eco-friendly solvents like ethanol. mdpi.combio-conferences.orgmdpi.com This technique not only enhances efficiency but also often leads to cleaner reactions with easier work-up procedures. acs.org

Targeted Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

The synthesis of specifically substituted imidazo[1,2-a]pyridines, such as those with a methyl group at the 6-position, is of particular interest for pharmaceutical applications. nih.gov The introduction of substituents at the 6-position can be achieved by starting with the appropriately substituted 2-aminopyridine, for example, 5-methyl-2-aminopyridine. Subsequent reaction via the methodologies described above, such as condensation with an α-haloketone or a multicomponent reaction, will yield the desired 6-methyl-imidazo[1,2-a]pyridine derivative. nih.gov Further functionalization of the 6-position can also be accomplished on the pre-formed imidazo[1,2-a]pyridine ring through various cross-coupling reactions, provided a suitable handle, such as a halogen, is present at that position. researchgate.netfrontiersin.org For instance, Suzuki coupling of a 6-bromo-imidazo[1,2-a]pyridine with an appropriate boronic acid can introduce a variety of aryl or heteroaryl substituents. researchgate.net

Table 2: Selected Methods for the Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
Starting Material (Pyridine)Reagent/Reaction TypeKey FeatureReference
5-Methyl-2-aminopyridineMulticomponent coupling reactionDirect synthesis of 6-methyl-imidazo[1,2-a]pyridines. nih.gov
6-Iodo-imidazo[1,2-a]pyridine derivativeSuzuki Coupling (ArB(OH)₂)Late-stage functionalization to introduce aryl groups at the 6-position. researchgate.net
6-Bromo-imidazo[1,2-a]pyridineSuzuki CouplingIntroduction of various substituents at the 6-position. researchgate.net

Ortho-Tolyl Moiety Introduction and Functionalization at the C2 Position of the Imidazo[1,2-a]pyridine Scaffold

The introduction of the ortho-tolyl group at the C2 position of the 6-methyl-imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of the target compound. Several synthetic strategies can be employed to achieve this, primarily involving either the construction of the imidazo[1,2-a]pyridine ring with the o-tolyl group already in place or the late-stage introduction of this moiety onto a pre-formed imidazo[1,2-a]pyridine core.

One of the most common and classical methods for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. In the context of 6-methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, this would involve the reaction of 5-methyl-2-aminopyridine with 2-bromo-1-(o-tolyl)ethan-1-one. This reaction proceeds via an initial N-alkylation of the pyridine (B92270) nitrogen followed by an intramolecular cyclization and dehydration to afford the desired product.

Alternatively, a more direct approach involves the iodine-catalyzed reaction of a 2-aminopyridine with an aryl methyl ketone. nih.gov For the synthesis of the target compound, this would entail reacting 5-methyl-2-aminopyridine with o-methylacetophenone in the presence of a catalyst such as molecular iodine. nih.gov This method is often favored for its operational simplicity and the use of a less hazardous halogenating agent.

Modern cross-coupling reactions provide a versatile platform for the C2-arylation of the imidazo[1,2-a]pyridine scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. nih.gov This strategy would typically involve the synthesis of a 2-halo-6-methylimidazo[1,2-a]pyridine intermediate, which is then coupled with o-tolylboronic acid in the presence of a palladium catalyst and a base. This approach offers the advantage of broad functional group tolerance and generally high yields.

Palladium-catalyzed direct C-H arylation has also emerged as a powerful technique for the synthesis of 2-arylimidazo[1,2-a]pyridines. scispace.comresearchgate.net This method avoids the need for pre-functionalization of the imidazo[1,2-a]pyridine ring and directly couples the C-H bond at the C2 position with an aryl halide, in this case, o-bromotoluene or o-iodotoluene.

The following table summarizes the key synthetic strategies for the introduction of the ortho-tolyl moiety at the C2 position:

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Condensation Reaction 5-methyl-2-aminopyridine and 2-bromo-1-(o-tolyl)ethan-1-oneBaseWell-established, reliableα-haloketones can be lachrymatory
Iodine-Catalyzed Reaction 5-methyl-2-aminopyridine and o-methylacetophenoneMolecular IodineMilder conditions, operational simplicityMay require optimization for specific substrates
Suzuki-Miyaura Coupling 2-halo-6-methylimidazo[1,2-a]pyridine and o-tolylboronic acidPalladium catalyst, baseHigh yields, broad functional group toleranceRequires pre-functionalization of the imidazo[1,2-a]pyridine
Direct C-H Arylation 6-methylimidazo[1,2-a]pyridine and o-halotoluenePalladium catalyst, oxidantAtom economical, avoids pre-functionalizationMay suffer from regioselectivity issues in some cases

Derivatization and Functional Group Interconversion Strategies for the this compound Scaffold

Once the this compound scaffold is synthesized, further derivatization can be carried out to explore its chemical space and potential applications. The imidazo[1,2-a]pyridine ring system has distinct reactive sites, with the C3 position being particularly susceptible to electrophilic substitution.

A variety of functional groups can be introduced at the C3 position. For instance, Friedel-Crafts type reactions can be employed for C3-alkylation. nih.gov This can be achieved through a three-component reaction involving the imidazo[1,2-a]pyridine, an aldehyde, and an amine, often catalyzed by a Lewis acid like Y(OTf)3. mdpi.com This allows for the introduction of diverse alkylamino-methyl groups at the C3 position.

Visible light-induced C-H functionalization has also been extensively used for the derivatization of imidazo[1,2-a]pyridines. mdpi.com These methods offer mild reaction conditions and allow for the introduction of various functional groups such as formyl, cyanomethyl, and amino groups at the C3 position. mdpi.com For example, C3-formylation can be achieved using tetramethylethylenediamine (TMEDA) as the formyl source under visible light irradiation in the presence of a photosensitizer. mdpi.com

The introduction of a primary amine group at the C3 position of 2-(o-tolyl)imidazo[1,2-a]pyridine (B2656623) can also be accomplished, leading to the formation of 2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine. vulcanchem.com This amino group can then serve as a handle for further functional group interconversions, such as acylation or sulfonylation, to generate a library of derivatives.

The following table provides examples of derivatization strategies for the 2-aryl-imidazo[1,2-a]pyridine scaffold, which are applicable to this compound:

Position of Functionalization Reaction Type Reagents/Conditions Functional Group Introduced
C3 Aza-Friedel-Crafts AlkylationAldehyde, Amine, Y(OTf)3Alkylamino-methyl
C3 Visible Light-Induced FormylationTMEDA, Rose Bengal, Blue LEDFormyl (-CHO)
C3 Visible Light-Induced CyanomethylationBromoacetonitrile, PhotocatalystCyanomethyl (-CH2CN)
C3 AminationVariesAmino (-NH2)

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the this compound scaffold, which is crucial for various applications.

Mechanistic Research on the Biological Activities of Imidazo 1,2 a Pyridine Derivatives Excluding Clinical Human Trial Data

Cellular and Molecular Mechanisms of Action

Research into imidazo[1,2-a]pyridine (B132010) derivatives has uncovered their ability to interact with various cellular components, modulate critical signaling pathways, and trigger fundamental processes like apoptosis and cell cycle arrest.

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their effects is by directly inhibiting key enzymes involved in disease progression, particularly in cancer. A significant focus of this research has been on the phosphatidylinositol 3-kinase (PI3K) enzyme family.

Several studies have designed and synthesized series of these derivatives as potent inhibitors of PI3K, often targeting the PI3Kα isoform, which is frequently mutated in tumors. nih.govsemanticscholar.org For instance, one study identified a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k, as a highly potent PI3Kα inhibitor with an IC50 value of 1.94 nM. nih.gov Molecular docking simulations suggested that this compound binds to key amino acid residues, including Lys802 and Gln859, within the active site of the enzyme. nih.gov Other series have been developed as dual PI3K/mTOR inhibitors, targeting two key nodes in the same signaling pathway. sci-hub.cat

Beyond the PI3K family, these derivatives have been engineered to target other enzymes. Researchers have developed imidazo[1,2-a]pyridines as selective cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing IC50 values in the nanomolar range. researchgate.net Furthermore, a scaffold hopping strategy led to the development of derivatives that act as covalent inhibitors of the KRAS G12C mutant protein, a challenging target in cancer therapy. rsc.org In the context of inflammation, molecular docking studies predicted that the derivative MIA could bind to the NF-κB p50 subunit, a key protein in the inflammatory response. nih.govnih.gov

Table 1: Enzyme and Protein Inhibition by Imidazo[1,2-a]pyridine Derivatives
Derivative Class/CompoundTarget Enzyme/ProteinInhibitory Concentration (IC50)Reference
Compound 13kPI3Kα1.94 nM nih.gov
Compound 35PI3Kα150 nM semanticscholar.org
Compound 6fCOX-20.07-0.18 µM range researchgate.net
Compound I-11KRAS G12CPotent activity reported rsc.org
MIANF-κB p50 subunitBinding predicted by docking nih.govnih.gov

By inhibiting key enzymes, imidazo[1,2-a]pyridine derivatives can effectively modulate entire intracellular signaling cascades crucial for cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently studied target. semanticscholar.orgsci-hub.catnih.gov Derivatives designed as PI3Kα inhibitors have been shown to block this pathway in cancer cells. nih.gov Treatment with these compounds leads to a reduction in the levels of phosphorylated (activated) Akt and mTOR, key downstream effectors of PI3K signaling. nih.govresearchgate.net This disruption of one of the main pro-survival pathways in cancer cells is a cornerstone of their anti-tumor activity.

The STAT3 and NF-κB signaling pathways, which are central to inflammation and cancer, have also been shown to be modulated by imidazo[1,2-a]pyridine derivatives. nih.gov A novel derivative, abbreviated as MIA, was found to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov Mechanistically, MIA was observed to reduce the DNA-binding activity of NF-κB, thereby inhibiting the transcription of its target genes, which include inflammatory cytokines. nih.govnih.gov This highlights the potential of these compounds to interfere with the crosstalk between cancer and inflammation.

A common outcome of disrupting the pro-survival signaling pathways mentioned above is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives can trigger these cellular responses in cancer cells. nih.govsemanticscholar.orgnih.gov

Flow cytometry analyses have repeatedly shown that treatment with various derivatives causes cancer cells to accumulate in the G2/M phase of the cell cycle, indicating a block in the progression from growth to mitosis. nih.govnih.gov This cell cycle arrest is often accompanied by an increase in the expression of cell cycle inhibitor proteins like p53 and p21 and a decrease in the levels of proteins that promote cell cycle progression, such as Cyclin B1 and CDK1. nih.govnih.govresearchgate.net

Concurrently, these compounds are potent inducers of apoptosis. Evidence for apoptosis includes observations of cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine (B164497) measured by Annexin V staining. nih.gov At the molecular level, treatment with these derivatives has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift leads to the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-9 and cleaved PARP, which are hallmarks of the intrinsic apoptotic pathway. nih.govnih.gov In some cases, the induction of apoptosis is mediated by an increase in reactive oxygen species (ROS) resulting from the activation of NADPH oxidase. nih.govresearchgate.net

Table 2: Cellular Effects of Imidazo[1,2-a]pyridine Derivatives
Derivative/CompoundCell LineCell Cycle EffectApoptosis MarkersReference
Compound 6A375, WM115 (Melanoma); HeLa (Cervical)G2/M ArrestIncreased active caspase-9, p53, p21 nih.gov
Compound 13kHCC827 (Lung Cancer)G2/M ArrestIncreased cleaved caspase-9, cleaved PARP; Upregulated Bax/Bcl-2 ratio nih.gov
Compound 35T47D (Breast Cancer)Cell Cycle ArrestApoptosis induced semanticscholar.org
IMPA derivativesA549 (Lung Cancer)Not specifiedROS-mediated apoptosis, increased BAX and BAK1 nih.gov

Phenotypic Screening and Target Identification Methodologies

While many imidazo[1,2-a]pyridine derivatives are developed through target-based design, phenotypic screening offers an alternative discovery approach. This method involves testing compounds for their ability to induce a desired change in cell appearance or behavior (a phenotype) without a priori knowledge of the specific molecular target.

This strategy has been successfully applied to identify novel imidazo[1,2-a]pyridine derivatives with therapeutic potential. In one notable example, a phenotypic screen was performed to find agents capable of inducing differentiation in Acute Myeloid Leukaemia (AML) cells. nih.govox.ac.uk Using the myeloid differentiation marker CD11b, researchers screened a library of compounds and identified a trisubstituted imidazo[1,2-a]pyridine series that could effectively differentiate various AML cell lines in vitro. nih.govox.ac.uk

A key advantage of this phenotypic approach is its ability to identify compounds that are effective regardless of the specific genetic mutations present in the cancer cells. nih.gov This contrasts with many targeted therapies that are only effective in patient subtypes with a particular mutation. The success of this screen demonstrates the power of phenotypic methods to uncover compounds with novel mechanisms of action and potentially broader clinical applicability. nih.govox.ac.uk Subsequent structure-activity relationship (SAR) studies on the identified series helped to optimize the compounds, improving their metabolic profiles while maintaining the desired differentiation effect. nih.gov

Computational and Theoretical Studies of Imidazo 1,2 a Pyridine Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in elucidating potential mechanisms of action and identifying key interactions that drive biological activity.

Researchers have successfully docked various imidazo[1,2-a]pyridine derivatives into the active sites of numerous protein targets, revealing critical structure-activity relationships (SAR). nih.gov For instance, studies on derivatives targeting enzymes involved in cancer progression, such as oxidoreductase and PI3Kα, have shown that the imidazo[1,2-a]pyridine core can form significant interactions within the binding pocket. asianpubs.orgnih.gov

Key interactions frequently observed include:

Hydrogen Bonds: The nitrogen atoms within the fused ring system are often involved in forming hydrogen bonds with amino acid residues like Lysine and Glutamine. nih.gov

Hydrophobic Interactions: The aryl substituent at the 2-position, such as the tolyl group in 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, typically engages in hydrophobic interactions (e.g., van der Waals, pi-pi stacking, pi-alkyl) with nonpolar residues in the active site. nih.gov

Pi-Cation Interactions: In some cases, the aromatic system of the ligand interacts favorably with positively charged residues. openpharmaceuticalsciencesjournal.com

One study on novel imidazo[1,2-a]pyridine hybrids identified a derivative with a strong binding affinity (S score of -11.237 kcal/mol) for human LTA4H, an enzyme implicated in inflammation. chemmethod.com Another investigation targeting oxidoreductase, a key enzyme in breast cancer, found a derivative that exhibited a high binding energy of -9.207 kcal/mol, interacting with essential amino acids HIS 222, TYR 216, and LYS 270. asianpubs.orgresearchgate.net These findings underscore the scaffold's versatility in binding to diverse biological targets.

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate SynthetaseGly158, Met195, Pro38, Hie47Not specified
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3Kα (PDB: 4ZOP)Lys802, Gln859, Leu807Not specified
Phenoxyphenyl-imidazo[1,2-a]pyridinesOxidoreductaseHis 222, Tyr 216, Lys 270-9.207
Imidazo[1,2-a]pyridine HybridsHuman LTA4H (PDB: 3U9W)Not specified-11.237

Molecular Dynamics Simulations to Elucidate Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of ligand-protein complexes and the dynamics of their interactions.

For imidazo[1,2-a]pyridine derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. nih.gov For example, a 1.2-nanosecond simulation of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue complexed with pantothenate synthetase demonstrated the stability of the docked pose. openpharmaceuticalsciencesjournal.comresearchgate.net Such simulations are crucial for validating initial docking results and understanding how the ligand and protein adapt to each other's presence, ensuring that the key interactions are maintained over time. These studies confirm that the imidazo[1,2-a]pyridine core can serve as a stable anchor within the binding pocket of target proteins. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. These methods provide a detailed understanding of a molecule's structure, stability, and chemical reactivity.

Studies on imidazo[1,2-a]pyridine and its derivatives have used DFT to calculate several key parameters: nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazo[1,2-a]pyridines, these maps typically highlight the nitrogen atoms as nucleophilic sites, which is consistent with their role in forming hydrogen bonds. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity are calculated to quantify the molecule's stability and reactivity profile.

These theoretical calculations help rationalize observed biological activities and guide the synthesis of new derivatives with optimized electronic properties for enhanced target interaction. researchgate.net For example, DFT calculations on imidazo[1,2-a]pyrimidine-Schiff base derivatives have been used to validate structural assignments made from experimental data (NMR, FT-IR) and to analyze the molecule's electronic structure and reactivity. semanticscholar.org

Compound ClassDFT MethodKey Findings
Imidazo[1,2-a]pyrimidine Schiff BasesB3LYP/6–31 G(d,p)FMO analysis, MEP maps, QTAIM, and RDG determination to understand reactivity and bonding. nih.gov
Imidazo[1,2-a]pyrimidine-Schiff Base DerivativeB3LYP/6-311++G(d,p)Calculation of HOMO-LUMO gap (3.2230 eV) indicating kinetic stability and promising reactivity. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to predict their antimycobacterial and anticancer activities. openpharmaceuticalsciencesjournal.comnih.gov

In one such study, an atom-based 3D-QSAR model was generated for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. openpharmaceuticalsciencesjournal.com The resulting model showed a high correlation coefficient (R² = 0.9181) for the training set and good predictive power (Q² = 0.6745) for the test set. researchgate.net These models generate 3D contour maps that visualize which regions of the molecule are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. The models often highlight the importance of steric, hydrophobic, and electrostatic fields around the core scaffold. nih.gov

Similarly, QSAR studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors yielded robust models (CoMFA and CoMSIA) with high predictive power, which were then used to propose new analogues with significantly improved potencies. nih.goveurekaselect.com

Compound SeriesModel TypeStatistical ParametersApplication
Imidazo[1,2-a]pyridine-3-carboxamidesAtom-based 3D-QSARR² = 0.9181, Q² = 0.6745, Pearson-R = 0.8427Predicting antimycobacterial activity. researchgate.net
Imidazo[4,5-b]pyridine derivativesCoMFA / CoMSIAr(cv)² = 0.774 / 0.800, r(pred)² = 0.933 / 0.959Predicting Aurora A kinase inhibition. nih.gov

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening are essential components of modern drug discovery, enabling the rapid in silico evaluation of large compound libraries to identify promising "hit" molecules. The imidazo[1,2-a]pyridine scaffold has been the subject of successful virtual screening campaigns.

In a notable example, an innovative pre-competitive virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.org By probing five different proprietary pharmaceutical libraries using various ligand-based similarity search methods (e.g., ECFP4 fingerprints, Tanimoto similarity), researchers rapidly expanded the chemical space around the initial hit. nih.gov This approach not only validated the core structure but also led to the identification of analogues with improved antiparasitic activity and a better selectivity index. rsc.org The screening identified that modifications at positions 2, 3, 6, 7, and 8 of the core were tolerated while retaining anti-leishmanial activity, providing crucial information for subsequent hit optimization. nih.gov

Emerging Research Directions and Future Perspectives for 6 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Research

Development of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of imidazo[1,2-a]pyridines is a central theme in organic chemistry, with continuous efforts to develop more efficient, versatile, and environmentally benign methods. rsc.orgbio-conferences.org Historically, the Tschitschibabin reaction, involving the reaction of 2-aminopyridine (B139424) with α-halocarbonyl compounds, was a foundational method, which has since been improved with the use of a base to allow for milder conditions. bio-conferences.org Modern synthetic chemistry, however, has moved towards more sophisticated and diversity-oriented strategies.

Key emerging methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering a highly efficient route to complex molecules. A notable example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org Another innovative MCR involves an ultrasound-assisted, molecular iodine-catalyzed one-pot synthesis using 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium, which boasts high yields and sustainability. acs.org

Catalytic Systems: A wide array of catalysts are being explored to improve reaction efficiency and scope. Iron-catalyzed denitration reactions have been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and nitroolefins. organic-chemistry.org Copper-catalyzed aerobic oxidative methods are also prominent, allowing for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various ketones, including acetophenones. organic-chemistry.org

Tandem and Cascade Reactions: These processes involve multiple bond-forming events in a single sequence without isolating intermediates. Methods have been developed that utilize a cascade reaction between nitroolefins and 2-aminopyridines, with FeCl3 being identified as a superior Lewis acid catalyst for this transformation. bio-conferences.org

Environmentally Friendly Approaches: There is a growing emphasis on "green" chemistry. This includes the use of microwave irradiation to expedite one-pot, ligand-free reactions and the development of catalyst-free syntheses in aqueous solutions. organic-chemistry.org Ultrasound assistance in conjunction with a KI/tert-butyl hydroperoxide system in water also provides a metal-free and base-free method. organic-chemistry.org

Solid-Phase Synthesis: To facilitate the creation of large chemical libraries for screening, solid-phase organic synthesis (SPOS) methods have been developed. acs.org This approach allows for the use of excess reagents that can be easily washed away, streamlining the purification process and enabling the generation of numerous analogs for high-throughput screening. acs.org

These advanced synthetic strategies are crucial for generating extensive libraries of derivatives, including analogs of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, which is essential for exploring structure-activity relationships and discovering new biological functions. rsc.orgacs.org

Synthetic MethodologyKey FeaturesCatalyst/ConditionsReference
Multicomponent Reaction (MCR)Three-component coupling of 2-aminopyridine, aldehyde, and terminal alkyne.Copper bio-conferences.org
Ultrasound-Assisted MCROne-pot synthesis in aqueous medium.Molecular Iodine (I₂) acs.org
Cascade ReactionReaction of nitroolefins with 2-aminopyridines.FeCl₃ (Lewis Acid) bio-conferences.org
Microwave-Assisted SynthesisExpeditious, one-pot, three-component reaction.Pd(OAc)₂ (ligand-free) organic-chemistry.org
Solid-Phase SynthesisEnables parallel synthesis of libraries on a solid support.Marshall's linker acs.org

Advanced Approaches for Mechanistic Elucidation of Biological Activities

Understanding how imidazo[1,2-a]pyridine (B132010) derivatives exert their biological effects at a molecular level is critical for their development as therapeutic agents. Researchers are employing a range of advanced techniques to move beyond simple activity screening and elucidate specific mechanisms of action.

One key area of investigation is the induction of apoptosis (programmed cell death) in cancer cells. Studies on 6-substituted imidazo[1,2-a]pyridines have shown they can induce cell death in colon cancer cell lines (HT-29 and Caco-2) through pathways involving the release of cytochrome c from mitochondria and the subsequent activation of caspase 3 and caspase 8. nih.gov This points to the initiation of the intrinsic apoptosis pathway.

Furthermore, research has focused on identifying specific signaling pathways modulated by these compounds.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. A novel imidazo[1,2-a]pyridine compound was found to inhibit the phosphorylation of key proteins Akt and mTOR in melanoma and cervical cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have been developed as dual inhibitors of both tubulin polymerization and the PI3K/Akt pathway. rsc.org

Target Deconvolution: For infectious diseases, identifying the specific microbial target is essential. In the context of antituberculosis research, two distinct series of imidazo[1,2-a]pyridine derivatives were found to inhibit mycobacterial ATP synthesis. researchgate.net Advanced mechanistic studies, including the generation and analysis of spontaneous resistant mutants, unambiguously identified ATP synthase as the molecular target for the squaramide series. For the imidazo[1,2-a]pyridine ether series, a biochemical deconvolution cascade suggested cytochrome c oxidase as the likely target. researchgate.net

These advanced approaches, combining molecular biology, biochemistry, and genetics, provide a detailed picture of the compounds' mechanisms of action, facilitating rational drug design and the identification of potential biomarkers for efficacy.

Application of this compound and Derivatives in Chemical Probe Development

The unique structural and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an excellent platform for the development of chemical probes—specialized molecules used to study biological systems. These probes can be designed to interact with specific targets, allowing for their visualization or functional modulation.

A significant application is in the field of neuroscience. Derivatives of imidazo[1,2-a]pyridine have been developed as ligands for detecting β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. acs.org For instance, a radioiodinated derivative, [¹²⁵I]16(IMPY), has demonstrated excellent binding to Aβ aggregates in vitro and favorable biodistribution in vivo, including good brain uptake and washout, making it a promising candidate for imaging Aβ plaques in the brain. acs.org

The related imidazo[1,5-a]pyridine (B1214698) scaffold has been utilized to create fluorescent probes. mdpi.com These compounds can exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment. This characteristic makes them suitable for use as cell membrane probes to study membrane dynamics, hydration, and fluidity, which are important indicators of cellular health. mdpi.com

Furthermore, imidazo[1,2-a]pyridine derivatives have been identified as potent and selective modulators of specific protein targets, such as nuclear receptors. Researchers have discovered derivatives that act as agonists for the human constitutive androstane (B1237026) receptor (CAR), a key regulator of metabolism and detoxification in the liver. nih.gov Such selective agonists serve as valuable chemical tools to probe the physiological and pathological roles of CAR, reinforcing its potential as a therapeutic target. nih.gov

Integration with High-Throughput Screening and Omics Technologies

The discovery of novel bioactive imidazo[1,2-a]pyridines is increasingly driven by the integration of large-scale screening technologies and systems biology approaches. High-throughput screening (HTS) allows for the rapid evaluation of vast chemical libraries to identify initial "hit" compounds with desired biological activity.

HTS campaigns have successfully identified imidazo[1,2-a]pyridine-based compounds as promising starting points for drug discovery in infectious diseases.

Antiparasitic Drug Discovery: An HTS campaign testing over 2.2 million compounds against kinetoplastid parasites identified an imidazo[1,2-a]pyridine chemotype as a hit for visceral leishmaniasis. nih.govresearchgate.net

Antituberculosis Drug Discovery: HTS was instrumental in identifying four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Following initial HTS hits, modern drug discovery workflows integrate computational methods and "omics" technologies. An innovative approach termed the "NTD drug discovery booster" utilized collaborative virtual screening across multiple proprietary pharmaceutical libraries to rapidly expand the chemical space around the initial leishmaniasis hit. nih.govresearchgate.net This in silico approach helped to quickly generate structure-activity relationship data and validate the core scaffold. nih.govresearchgate.net

To refine lead compounds, omics technologies like metabolomics are employed. For antitubercular imidazo[1,2-a]pyridines, metabolic studies using mouse and human liver microsomes were performed to establish a structure-property relationship (SPR), helping to prioritize compounds with favorable metabolic stability for in vivo efficacy studies. rsc.org The combination of large-scale library synthesis, HTS, and subsequent analysis with computational and omics tools creates a powerful and efficient engine for developing next-generation drugs based on the this compound scaffold.

Design Principles for Next-Generation Imidazo[1,2-a]pyridine Analogs

The design of new and improved imidazo[1,2-a]pyridine analogs is guided by a deep understanding of their structure-activity relationships (SAR). nih.gov SAR studies correlate specific structural modifications of a molecule with changes in its biological activity, providing a rational basis for designing more potent and selective compounds. documentsdelivered.com

Several key design principles have emerged from extensive research on this scaffold:

Positional Substitution: The biological activity of imidazo[1,2-a]pyridines is highly sensitive to the nature and position of substituents on the fused ring system. For example, in the development of agents against M. tuberculosis, SAR exploration focused heavily on modifications to the 3-carboxamide group and the aromatic ring at the C-3 position. rsc.org For ligands targeting β-amyloid plaques, highly selective substitution patterns were found to be necessary to maintain high binding affinity. acs.org

Modulation of Physicochemical Properties: Properties like hydrophobicity are critical for biological activity. In a series of dibromoimidazo[1,2-a]pyridines with antiviral activity, hydrophobicity (as measured by logP) was identified as the most important factor for potency. nih.gov

Scaffold Hopping and Hybridization: This strategy involves replacing a core molecular scaffold with a structurally different one that maintains a similar spatial arrangement of key functional groups. The imidazo[1,2-a]pyridine core itself has been used in scaffold hopping strategies to develop novel covalent inhibitors targeting KRAS G12C, a challenging cancer target. rsc.org Another approach is to create hybrid molecules by combining the imidazo[1,2-a]pyridine scaffold with other pharmacophores, such as diarylureas or quinazolines, to target specific biological pathways like PI3Kα inhibition in cancer. nih.govnih.gov

Mechanism-Based Design: As mechanistic understanding grows, compounds can be designed for specific modes of action. The development of imidazo[1,2-a]pyridine-based covalent inhibitors, which form a permanent bond with their target protein, is a prime example of mechanism-based design aimed at achieving enhanced potency and prolonged duration of action. rsc.org

By applying these principles, medicinal chemists can rationally design next-generation analogs of this compound with improved efficacy, selectivity, and drug-like properties for a wide range of therapeutic targets. nih.goveco-vector.com

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Key reagents include potassium permanganate, chromium trioxide, and palladium on carbon, with reactions performed under inert atmospheres (e.g., nitrogen) to minimize side reactions. Temperature control (80–120°C) is critical for optimizing yields . Friedel-Crafts acylation is also employed for functionalization at the C-3 position, requiring Lewis acids (e.g., AlCl₃) and anhydrous conditions to ensure regioselectivity .

Q. Which spectroscopic and analytical methods are used for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR are standard for confirming substitution patterns and aromaticity. For example, the o-tolyl group exhibits characteristic splitting in the aromatic region .
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking in imidazo[1,2-a]pyridine derivatives) .
  • FT-IR and HRMS : Validate functional groups (e.g., methyl and aryl stretches) and molecular weight, respectively .

Q. What primary biological activities have been reported for this compound?

The compound exhibits broad pharmacological potential, including:

  • Antimicrobial activity : Inhibits Gram-positive bacteria (MIC₅₀: 2–8 µg/mL) via disruption of cell membrane integrity .
  • Anticancer activity : Cytotoxicity against HepG2 (IC₅₀: 18 µM) and MCF-7 (IC₅₀: 21 µM) cell lines, likely through apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Friedel-Crafts acylation?

Optimization involves:

  • Catalyst screening : Lewis acids like BF₃·Et₂O or ZnCl₂ enhance electrophilic substitution while reducing byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of acetylated intermediates.
  • Temperature modulation : Reactions at 0–5°C minimize over-acylation, increasing purity (>90%) .

Q. How to address discrepancies in cytotoxicity data across different cell lines?

Contradictory IC₅₀ values (e.g., Hep-2 vs. Vero cells in Table 1) may arise from:

  • Cell-specific uptake : Differences in membrane permeability or efflux pumps (e.g., P-gp overexpression in resistant lines).
  • Metabolic variability : HepG2 cells (liver origin) exhibit higher cytochrome P450 activity, altering prodrug activation . Methodological recommendation : Use isogenic cell pairs or siRNA knockdown to isolate resistance mechanisms .

Table 1 : Cytotoxicity of imidazo[1,2-a]pyridine derivatives (IC₅₀, µM)

CompoundHep-2HepG2MCF-7A375Vero
10a2018211676

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., C-3 acylation hotspots) .
  • Molecular docking : Screens binding affinities to targets like EGFR or tubulin, correlating substituent effects (e.g., methoxy vs. chloro groups) with activity .
  • QSAR models : Use Hammett constants (σ) and LogP values to predict bioavailability and target engagement .

Q. How to resolve contradictions in reaction yields when using different catalysts?

Discrepancies in yields (e.g., Pd/C vs. PtO₂ in hydrogenation) can result from:

  • Catalyst poisoning : Trace impurities (e.g., sulfur) deactivate Pd/C, requiring pre-purification of starting materials .
  • Particle size effects : Nanoparticulate catalysts (e.g., 10 nm Pd) increase surface area, enhancing turnover frequency .

Methodological Best Practices

  • Synthetic reproducibility : Always report catalyst lot numbers, solvent dryness, and reaction atmosphere (inert vs. ambient) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
  • Data transparency : Publish raw spectral data (e.g., NMR FIDs) and crystallographic CIF files to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.